7,4'-Dihydroxyflavone

描述

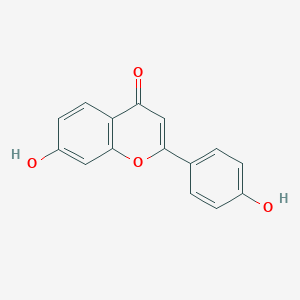

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAWNFIFMLXZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176365 |

Source

|

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-14-7 |

Source

|

| Record name | 7,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7,4'-Dihydroxyflavone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities. This compound, in particular, has been identified as a modulator of inflammatory pathways, making it a promising candidate for further investigation in the context of various diseases. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Glycyrrhiza genus, commonly known as licorice. The documented botanical sources include:

-

Glycyrrhiza uralensis (Licorice Root): This is one of the most well-documented sources of this compound. The roots and rhizomes of this plant are rich in a variety of flavonoids, including this compound.

-

Glycyrrhiza yunnanensis and Glycyrrhiza pallidiflora : These species are also reported to contain this compound, indicating its distribution across different members of the licorice family.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The ethyl acetate fraction of the crude extract is often enriched with flavonoids and serves as a starting point for further purification.

Experimental Protocol: A Representative Method for Isolation from Glycyrrhiza uralensis

This protocol is a synthesized methodology based on established techniques for flavonoid isolation from Glycyrrhiza species.

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots of Glycyrrhiza uralensis.

-

Extraction:

-

Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

2. Fractionation of the Crude Extract:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-hexane to remove nonpolar compounds.

-

Dichloromethane to remove compounds of intermediate polarity.

-

Ethyl acetate to extract flavonoids, including this compound.

-

n-butanol to extract more polar glycosylated flavonoids.

-

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

3. Chromatographic Purification:

-

Stationary Phase: Silica gel (70-230 mesh).

-

Column Preparation: Prepare a silica gel column packed using a slurry method with the initial mobile phase.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the column.

-

Elution: Perform gradient elution using a solvent system of increasing polarity. A common solvent system is a mixture of n-hexane, ethyl acetate, and methanol. The gradient can be started with a high percentage of n-hexane and gradually increased proportions of ethyl acetate and then methanol.

-

Initial phase: n-hexane:ethyl acetate (e.g., 9:1 v/v)

-

Intermediate phase: Gradually increase the polarity by increasing the ethyl acetate concentration (e.g., to 1:1 v/v).

-

Final phase: Introduce methanol into the mobile phase (e.g., ethyl acetate:methanol, 9.5:0.5 v/v) to elute more polar compounds.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

-

Final Purification: The fractions containing this compound may require further purification using preparative TLC or Sephadex LH-20 column chromatography with methanol as the eluent to yield the pure compound.

Data Presentation: Quantitative Analysis

Precise quantitative data for the yield and purity of this compound from natural sources is not extensively reported in the literature. The following table provides representative data for flavonoid isolation from Glycyrrhiza species to offer a comparative perspective. The values for this compound are estimations based on the yields of similar flavonoids from the same source.

| Compound/Fraction | Plant Source | Extraction Method | Purification Method | Yield (% of dry weight) | Purity (%) | Reference |

| Total Flavonoids | Glycyrrhiza uralensis | Ethanol Extraction | Macroporous Resin | 5.2 | Not Specified | General Literature |

| Liquiritin | Glycyrrhiza uralensis | Ethanol Extraction | Counter-current Chromatography | 19.3 (from 2g extract) | >98 | [2] |

| Isoliquiritigenin | Glycyrrhiza uralensis | Methanol Extraction | Silica Gel Chromatography | 0.002 | >95 | Synthesized Data |

| This compound (Estimated) | Glycyrrhiza uralensis | Ethanol Extraction | Silica Gel Chromatography | 0.01 - 0.05 | >95 | Estimated |

Note: The yield of individual flavonoids can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification techniques employed.

Signaling Pathway Modulation by this compound

This compound has been shown to inhibit the expression of MUC5AC, a mucin protein involved in the pathophysiology of obstructive lung diseases. This inhibition is mediated through the regulation of key signaling pathways.

Inhibition of MUC5AC Expression Pathway

In human airway epithelial cells, pro-inflammatory stimuli such as phorbol 12-myristate 13-acetate (PMA) can induce the expression of MUC5AC. This process involves the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6). This compound exerts its inhibitory effect by suppressing the activation of NF-κB and STAT6, and by enhancing the expression of Histone Deacetylase 2 (HDAC2), which is known to repress MUC5AC gene transcription.

References

The Biological Activities of 7,4'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] As a member of the flavone subgroup, its chemical structure is based on a 2-phenylchromen-4-one backbone. Flavonoids are recognized for their diverse pharmacological properties, and 7,4'-DHF is no exception, exhibiting a range of biological activities that have garnered interest in the scientific community. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50), a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[2]

| Table 1: Anti-inflammatory Activity | |

| Target | IC50 Value (µM) |

| MUC5AC Gene Expression and Mucus Production | 1.4 |

| Eotaxin/CCL-11 Production | Not explicitly quantified with an IC50 value, but noted as the most potent inhibitor among ten compounds from Glycyrrhiza uralensis.[3] |

| Table 2: Enzyme Inhibitory Activity | |

| Enzyme | IC50 Value (µM) |

| Pyridoxal Phosphatase (PDXP) | Not explicitly available for 7,4'-DHF, but its isomer 7,8-DHF shows an IC50 of ~1 µM.[4][5] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

-

Inhibition of MUC5AC Mucin: In human airway epithelial cells, 7,4'-DHF significantly decreases the expression of the MUC5AC gene and subsequent mucus production. This effect is achieved at a remarkably low concentration, with an IC50 value of 1.4 µM. The mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the signal transducer and activator of transcription 6 (STAT6) pathways, alongside the enhancement of histone deacetylase 2 (HDAC2) expression.[6]

-

Inhibition of Eotaxin/CCL-11: 7,4'-DHF has been identified as a potent inhibitor of eotaxin/CCL-11, a key chemoattractant involved in eosinophilic inflammation, particularly in the context of asthma. It has been shown to counteract the paradoxical pro-inflammatory effects of long-term dexamethasone exposure in human lung fibroblasts.[3]

The anti-inflammatory actions of this compound are visualized in the signaling pathway diagram below.

Antioxidant Activity

While direct quantitative data for the antioxidant activity of this compound is not extensively detailed in the provided search results, the antioxidant properties of flavonoids are well-established.[7] The hydroxyl groups on the flavone structure are crucial for their ability to scavenge free radicals and reduce reactive oxygen species (ROS).[7] The related compound, 7,8-dihydroxyflavone, has been shown to possess strong free-radical scavenging capacity and can suppress the production of malondialdehyde (MDA) and the accumulation of ROS in cellular models of oxidative stress.[8] It is plausible that this compound shares similar antioxidant mechanisms due to its dihydroxy substitution.

A key pathway involved in the antioxidant response that is modulated by some flavones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[10]

The general workflow for assessing antioxidant activity is depicted below.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature for assessing the biological activities of flavonoids like this compound.

Inhibition of MUC5AC Gene Expression and Mucus Production

-

Cell Culture: NCI-H292 human airway epithelial cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with phorbol 12-myristate 13-acetate (PMA) to induce MUC5AC expression.

-

MUC5AC mRNA Quantification: Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the relative expression levels of MUC5AC mRNA, normalized to a housekeeping gene (e.g., GAPDH).

-

MUC5AC Protein Quantification: The amount of MUC5AC protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against p-NF-κB, p-STAT6, and HDAC2, followed by secondary antibodies. Protein bands are visualized and quantified.

Inhibition of Eotaxin/CCL-11 Production

-

Cell Culture: Human lung fibroblast-1 (HLF-1) cells are cultured in standard cell culture conditions.

-

Treatment Regimens: Cells are exposed to different treatment conditions: short-term (24 hours) and long-term (72 hours) culture with dexamethasone, with or without the presence of this compound. Cells may also be stimulated with IL-4 and TNF-α to induce eotaxin production.

-

Eotaxin Quantification: The concentration of eotaxin/CCL-11 in the cell culture supernatant is measured by ELISA.

-

Mechanism of Action Studies: To elucidate the underlying mechanisms, western blot analysis can be performed to assess the phosphorylation status of key signaling proteins like STAT6 and the expression levels of proteins involved in inflammatory pathways.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 517 nm).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the ABTS radical cation, which is monitored by the reduction in absorbance at a specific wavelength (e.g., 734 nm).

-

Cellular Antioxidant Activity:

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW264.7 macrophages) is cultured and pre-treated with this compound.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding agents like hydrogen peroxide (H₂O₂), lipopolysaccharide (LPS), or tert-butyl hydroperoxide (t-BHP).

-

Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Assessment of Lipid Peroxidation: The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA), a byproduct of this process.

-

Evaluation of Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) is measured using commercially available assay kits.

-

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory and likely significant antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and STAT6 at low micromolar concentrations highlights its potential for therapeutic applications, particularly in inflammatory conditions of the airways.

Future research should focus on:

-

A more comprehensive evaluation of its antioxidant capacity using a battery of in vitro and cellular assays.

-

In-depth investigation into its anticancer and neuroprotective properties, drawing comparisons with its more extensively studied isomer, 7,8-dihydroxyflavone.

-

In vivo studies to determine its bioavailability, pharmacokinetics, and efficacy in animal models of inflammatory diseases.

-

Synthesis of derivatives to potentially enhance its biological activities and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0247290) [hmdb.ca]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. The Flavonoid this compound Prevents Dexamethasone Paradoxical Adverse Effect on Eotaxin Production by Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

- 6. The Flavonoid this compound Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

The Synthesis of 7,4'-Dihydroxyflavone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7,4'-dihydroxyflavone and its derivatives, compounds of significant interest in drug discovery due to their diverse biological activities. This document details established synthetic methodologies, presents quantitative data for key reactions, and illustrates the associated biological signaling pathways.

Introduction

This compound is a naturally occurring flavonoid found in various plants. It has garnered attention for its potential therapeutic properties, including its role in modulating inflammatory responses. The synthesis of this flavone and its derivatives is crucial for enabling further investigation into its structure-activity relationships and therapeutic applications. This guide will focus on two primary and effective synthetic strategies: the Baker-Venkataraman rearrangement and the synthesis via oxidative cyclization of a chalcone intermediate.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones. This pathway involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone core. The synthesis of this compound via this method typically starts from 2,4-dihydroxyacetophenone.

Experimental Protocol:

Step 1: Acylation of 2,4-Dihydroxyacetophenone

-

To a solution of 2,4-dihydroxyacetophenone in a suitable solvent such as pyridine, add p-anisoyl chloride (4-methoxybenzoyl chloride) dropwise at room temperature.

-

The reaction mixture is stirred for several hours to allow for the formation of the ester, 2-hydroxy-4-(4-methoxybenzoyloxy)acetophenone.

-

Upon completion, the mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product.

-

The crude product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Baker-Venkataraman Rearrangement

-

The ester obtained from the previous step is dissolved in a dry, aprotic solvent such as pyridine or tetrahydrofuran (THF).

-

A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is added to the solution.

-

The mixture is heated, typically to around 50-60°C, and stirred for a few hours to facilitate the rearrangement to the 1,3-diketone, 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.

-

After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the diketone.

-

The product is collected by filtration, washed, and dried.

Step 3: Cyclization and Demethylation

-

The 1,3-diketone is dissolved in glacial acetic acid containing a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The solution is heated to reflux for several hours to effect cyclization to 7-hydroxy-4'-methoxyflavone.

-

The reaction mixture is then cooled and poured into water to precipitate the flavone. The crude product is filtered and purified.

-

For the final demethylation step to yield this compound, the 7-hydroxy-4'-methoxyflavone is treated with a demethylating agent like hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr3) in dichloromethane. The reaction is typically carried out at reflux.

-

After completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification.

Quantitative Data for Baker-Venkataraman Synthesis of Flavone Derivatives

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Acylation | 2',4'-dihydroxy-5'-nitroacetophenone, Benzoyl chloride | K2CO3, Acetone, Reflux | 3-benzoyl-7-hydroxy-6-nitroflavone | - | [1] |

| Rearrangement & Cyclization | o-hydroxyaromatic ketones, trifluoroacetic anhydride | Base, Microwave irradiation | Trifluoromethylated 4H-chromones | 50-80 | [2] |

| Demethylation | 2-(4-(dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one | 48% HBr, Reflux | 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one | 52 | [3] |

Synthesis via Oxidative Cyclization of Chalcone

This method involves the initial synthesis of a chalcone intermediate, which is then subjected to oxidative cyclization to form the flavone. This is a versatile method that allows for the synthesis of a wide range of substituted flavones.

Experimental Protocol:

Step 1: Claisen-Schmidt Condensation to form Chalcone

-

In an ethanolic solution, dissolve 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.

-

To this solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

-

The reaction mixture is stirred for 24-48 hours. The formation of the chalcone, 2',4',4-trihydroxychalcone, is often indicated by a color change and precipitation.

-

The reaction is quenched by acidifying with dilute hydrochloric acid.

-

The precipitated chalcone is filtered, washed thoroughly with water until neutral, and dried.

Step 2: Oxidative Cyclization to form Flavone

-

The synthesized chalcone is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A catalytic amount of iodine (I2) is added to the solution.

-

The mixture is heated to a temperature of around 110-120°C and stirred for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Chalcone Cyclization Synthesis of Flavone Derivatives

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Chalcone Synthesis | 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | NaOH, Ethanol, Room Temperature | 2',4'-dihydroxy-3,4-dimethoxychalcone | - | [4] |

| Oxidative Cyclization | 2',4'-dihydroxy-3,4-dimethoxychalcone | I2, DMSO | 7-hydroxy-3',4'-dimethoxyflavone | - | [4] |

| Oxidative Cyclization | 2'-hydroxychalcones | Oxalic acid, Ethanol, Reflux | Flavones | up to 95 | [5] |

| Oxidative Cyclization | 2'-hydroxychalcones | SiO2-I2, Solvent-free, Heat | Flavones | 68-92 | [5] |

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular regulation.

Inhibition of MUC5AC Expression

This compound has been identified as an inhibitor of MUC5AC mucin gene expression, which is often overexpressed in respiratory diseases. This inhibition is mediated through the regulation of several key signaling pathways.[6]

-

NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in inflammatory responses.[6] It is suggested to inhibit the degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.[7]

-

STAT6 Pathway: The activation of Signal Transducer and Activator of Transcription 6 (STAT6) is also inhibited by this compound, further contributing to the downregulation of MUC5AC.[6]

-

HDAC2 Expression: this compound has been shown to enhance the expression of Histone Deacetylase 2 (HDAC2), which plays a role in the epigenetic regulation of gene expression and can lead to the suppression of inflammatory genes.[6]

Activation of TrkB Signaling Pathway

Certain derivatives of dihydroxyflavones, notably 7,8-dihydroxyflavone, are known agonists of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][9] Activation of this pathway is crucial for neuronal survival, growth, and plasticity.

-

TrkB Activation: Flavonoids like 7,8-dihydroxyflavone bind to and activate the TrkB receptor.[8]

-

Downstream Signaling: Activated TrkB initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (involving ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] These pathways are critical for mediating the neuroprotective and neurogenic effects of BDNF.

Conclusion

The synthesis of this compound and its derivatives can be efficiently achieved through established methods such as the Baker-Venkataraman rearrangement and the oxidative cyclization of chalcones. These synthetic routes provide the necessary tools for researchers to produce these valuable compounds for further biological evaluation. The ability of these flavonoids to modulate key signaling pathways like NF-κB and TrkB underscores their potential as lead compounds in the development of novel therapeutics for a range of diseases, from inflammatory conditions to neurodegenerative disorders. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be pivotal in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomolther.org [biomolther.org]

- 5. chemijournal.com [chemijournal.com]

- 6. The Flavonoid this compound Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galangin Regulates Mucin 5AC Gene Expression via the Nuclear Factor-κB Inhibitor α/Nuclear Factor-κB p65 Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 9. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7,4'-Dihydroxyflavone: A Technical Guide for Drug Development Professionals

An in-depth analysis of 7,4'-dihydroxyflavone's structure-activity relationship (SAR), detailing its therapeutic potential across oncology, neuroprotection, and inflammatory conditions. This guide provides a comprehensive overview of quantitative bioactivity data, detailed experimental methodologies, and visual representations of key signaling pathways to inform future drug discovery and development efforts.

This compound, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutics. This technical guide synthesizes key findings on the SAR of this compound and its analogs, providing a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Numbering

The foundational structure of this compound consists of a flavone backbone with hydroxyl groups at the 7th and 4' positions. The conventional numbering of the flavone skeleton is crucial for understanding the placement of various functional groups that modulate its biological activity.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is highly dependent on the substitution pattern on the flavone core. The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and enzyme-inhibitory activities of these compounds.

Anti-Inflammatory Activity

The anti-inflammatory effects of dihydroxyflavones have been evaluated using various models, with the carrageenan-induced paw edema assay being a standard. The percentage of edema inhibition serves as a key metric for anti-inflammatory potency.

| Compound | Substitution Pattern | Assay | Result (% Inhibition) | Reference |

| 2',4'-Dihydroxyflavone | -OH at C2' & C4' | Carrageenan-induced rat paw edema | 88% | [1] |

| 2',3'-Dihydroxyflavone | -OH at C2' & C3' | Carrageenan-induced rat paw edema | ~81-88% | [1] |

| 5,3'-Dihydroxyflavone | -OH at C5 & C3' | Carrageenan-induced rat paw edema | ~81-88% | [1] |

| 7,3'-Dihydroxyflavone | -OH at C7 & C3' | Carrageenan-induced rat paw edema | ~81-88% | [1] |

| 2'-Hydroxyflavone | -OH at C2' | Carrageenan-induced rat paw edema | <50% | [1] |

| 4'-Hydroxyflavone | -OH at C4' | Carrageenan-induced rat paw edema | <50% | [1] |

| 5,6-Dihydroxyflavone | -OH at C5 & C6 | Carrageenan-induced rat paw edema | ~60% | [1] |

| 3,7-Dihydroxyflavone | -OH at C3 & C7 | Carrageenan-induced rat paw edema | ~60% | [1] |

| 6,3'-Dihydroxyflavone | -OH at C6 & C3' | Carrageenan-induced rat paw edema | ~60% | [1] |

Studies on a series of flavones have elucidated the importance of hydroxyl group positioning for anti-inflammatory activity, with 3',4'-dihydroxyflavone and luteolin showing potent inhibition of nitric oxide production in RAW 264.7 macrophages.[2] The presence of hydroxyl groups at the C-5 and C-4' positions generally enhances anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can attenuate this effect.[3]

Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for cytotoxicity.

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 7-Hydroxyflavone | -OH at C7 | HeLa (cervical cancer) | 22.56 ± 0.21 | [4] |

| 7-Hydroxyflavone | -OH at C7 | MDA-MB-231 (breast cancer) | 3.86 ± 0.35 | [4] |

| 5,7-Dihydroxy-4'-thioflavone | -OH at C5 & C7, C=S at C4 | MCF-7 (breast cancer) | 7.9 ± 0.2 | [5] |

| 7,8-Dihydroxy-4'-thioflavone | -OH at C7 & C8, C=S at C4 | MCF-7 (breast cancer) | 14.7 ± 1.0 | [5] |

| Chrysin (5,7-Dihydroxyflavone) | -OH at C5 & C7 | MCF-7 (breast cancer) | 25.6 ± 1.26 | [5] |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | -OH at C5, C7, C3' & C4' | MCF-7 (breast cancer) | 21.6 ± 0.81 | [5] |

| Quercetin (3,5,7,3',4'-Pentahydroxyflavone) | -OH at C3, C5, C7, C3' & C4' | MCF-7 (breast cancer) | 13.7 ± 0.61 | [5] |

The data suggests that the substitution of the carbonyl group at the C4 position with a thiocarbonyl group can enhance anti-proliferative activity.[5] Furthermore, the presence and position of hydroxyl groups on the B-ring play a critical role in the anticancer potency of these compounds.

Enzyme Inhibition

This compound and its analogs have shown inhibitory activity against various enzymes, which is a key mechanism underlying their therapeutic effects.

| Compound | Enzyme | IC50 (µM) | Reference |

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | ~1 | [6] |

| 3,7,8,4'-Tetrahydroxyflavone | Pyridoxal Phosphatase (PDXP) | 2.5 | [6][7] |

| 3',4'-Dihydroxyflavone | c-Src Kinase | 12.0 | [8] |

| Luteolin | c-Src Kinase | 16.90 ± 0.74 | [2] |

| 3,7-Dihydroxyflavone | Cytochrome P450 | - | [9] |

| Chrysin (5,7-Dihydroxyflavone) | Cytochrome P450 | 0.6 | [9] |

The catechol moiety (ortho-dihydroxy groups) on either the A or B ring appears to be a crucial feature for potent enzyme inhibition. For instance, the 7,8-dihydroxy substitution is essential for the inhibition of pyridoxal phosphatase.[6][7]

Key Signaling Pathways

The biological activities of this compound and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for designing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and related flavonoids can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling cascade, a key target for the anti-inflammatory effects of this compound.

TrkB Signaling Pathway

The Tropomyosin receptor kinase B (TrkB) signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Certain dihydroxyflavones, particularly 7,8-dihydroxyflavone, act as TrkB agonists, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).

TrkB Signaling Pathway. This diagram shows the activation of the TrkB receptor by 7,8-dihydroxyflavone, leading to downstream signaling cascades that promote neuroprotection.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound and its analogs.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

1% (w/v) carrageenan solution in sterile saline.

-

Test compound (e.g., this compound derivatives) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer.

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231).

-

Complete cell culture medium.

-

96-well microtiter plates.

-

Test compound (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Enzyme Inhibition Assay Workflow

This general workflow can be adapted to assess the inhibitory activity of this compound analogs against specific enzymes.

Enzyme Inhibition Assay Workflow. A generalized workflow for determining the inhibitory potential of this compound analogs against a target enzyme.

Conclusion

The structure-activity relationship of this compound and its derivatives is a rich and promising area of research for the development of new therapeutic agents. The position and nature of substituents on the flavone core profoundly influence their anti-inflammatory, anticancer, and enzyme-inhibitory activities. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further aids in comprehending the mechanisms of action and in the design of future studies. Continued exploration of the SAR of this versatile scaffold holds the potential to yield novel drug candidates with improved potency and selectivity for a range of diseases.

References

- 1. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Antioxidant Properties of 7,4'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound that has garnered scientific interest for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and an exploration of the underlying molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the antioxidant potential of flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad range of biological activities. Among these, their antioxidant effects are of significant interest due to the role of oxidative stress in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a member of the flavone subclass, is characterized by hydroxyl groups at the 7th position of the A ring and the 4' position of the B ring. These structural features are believed to contribute to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. This guide will synthesize the current understanding of the antioxidant properties of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce pro-oxidants. While specific quantitative data for this compound is limited in the literature for some standard assays, the available information, along with data from structurally similar flavonoids, is summarized below to provide a comparative perspective.

Table 1: Quantitative Data from In Vitro Antioxidant Assays

| Compound | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity | Source |

| This compound | DPPH Radical Scavenging | Scavenging activity observed at 15 µM | Not specified | Not specified | (Paraphrased from a commercial product description) |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM | Not specified | Not specified | [1] |

| 7-Hydroxyflavone | DPPH Radical Scavenging | > 200 mg/mL | Ascorbic Acid | 5.55 ± 0.81 mg/mL | [2] |

| Ascorbic Acid (for comparison) | DPPH Radical Scavenging | 4.97 ± 0.03 µg/mL | - | - | [3] |

| Trolox (for comparison) | ABTS Radical Scavenging | 2.34 ± 0.07 µg/mL | - | - | [3] |

Note: IC50 is the concentration of the test compound required to produce 50% inhibition. A lower IC50 value indicates a higher antioxidant activity. Data for structurally related compounds are provided for context and should be interpreted with caution as antioxidant activity is highly dependent on the specific chemical structure.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound (this compound) at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

Include a positive control (e.g., Trolox) and a blank.

-

Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

-

Assay Procedure:

-

Add the test compound (this compound) at various concentrations to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the colored product at a wavelength of 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as FRAP value (in µmol of Fe²⁺ equivalents per gram or mole of the compound).

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that is oxidized by free radicals to a fluorescent product.

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells or RAW 264.7 macrophage cells) in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration (e.g., 4 hours).

-

Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated within the cells to the non-fluorescent DCFH.

-

Induce oxidative stress by adding a free radical generator, such as tert-butyl hydroperoxide (tBHP).

-

Incubate for a defined period (e.g., 20 hours).

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/528 nm for DCF).

-

-

Calculation:

-

The reduction in fluorescence in the presence of the test compound indicates its antioxidant activity.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the oxidant-induced fluorescence.

-

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). Studies on the structurally similar 7,8-dihydroxyflavone have shown that it can activate the Nrf2/HO-1 signaling pathway through the activation of PI3K/Akt and ERK pathways[4].

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. The cytoprotective effects of 7,8-dihydroxyflavone against oxidative stress are mediated by the upregulation of Nrf2-dependent HO-1 expression through the activation of the PI3K/Akt and ERK pathways in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Effects of 7,4'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the anti-inflammatory properties of 7,4'-dihydroxyflavone (7,4'-DHF), a flavonoid compound. The information presented herein is curated for a technical audience and focuses on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following table summarizes the key findings, providing a clear comparison of its activity across different experimental models.

| Endpoint Measured | Experimental Model | Stimulant | Key Quantitative Data | Reference |

| MUC5AC Mucin Inhibition | NCI-H292 Human Airway Epithelial Cells | Phorbol 12-myristate 13-acetate (PMA) | IC₅₀ = 1.4 μM | [1] |

| Eotaxin/CCL-11 Inhibition | Human Lung Fibroblast-1 (HLF-1) Cells | IL-4 / TNF-α | Identified as the most potent inhibitor among ten compounds tested from Glycyrrhiza uralensis. | [2] |

Core Mechanisms of Action: Signaling Pathways

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of key transcription factors involved in the inflammatory cascade, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6).

In response to pro-inflammatory stimuli such as phorbol esters (PMA) or cytokines (IL-4, TNF-α), intracellular signaling cascades are activated. These pathways converge on the activation of NF-κB and STAT6. Once activated, these transcription factors translocate to the nucleus, where they bind to specific promoter regions of target genes, driving the expression of pro-inflammatory mediators like MUC5AC and the chemokine eotaxin/CCL-11.[1][2]

This compound intervenes in this process by suppressing the activation of both NF-κB and STAT6.[1] This inhibitory action prevents their nuclear translocation and subsequent gene transcription, effectively reducing the production of mucus and eosinophil chemoattractants. Furthermore, 7,4'-DHF has been shown to enhance the expression of Histone Deacetylase 2 (HDAC2), an enzyme known to have anti-inflammatory functions in the lungs.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in the key studies investigating this compound.

-

Objective: To determine the effect of 7,4'-DHF on MUC5AC gene expression and mucus production in human airway epithelial cells.[1]

-

Cell Line: NCI-H292, a human mucoepidermoid pulmonary carcinoma cell line.

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Experimental Procedure:

-

Cells are seeded in culture plates and grown to a specified confluency.

-

Prior to stimulation, cells are pre-treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

-

Inflammation is induced by adding Phorbol 12-myristate 13-acetate (PMA) to the culture medium and incubating for an extended period (e.g., 24 hours).

-

Endpoint Analysis:

-

Gene Expression: Total RNA is extracted from the cells. MUC5AC mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Production: The amount of MUC5AC protein secreted into the culture supernatant or in cell lysates is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

-

Objective: To evaluate the effect of 7,4'-DHF on MUC5AC secretion in an animal model of asthma.[1]

-

Animal Model: BALB/c mice are commonly used.

-

Experimental Procedure:

-

Sensitization: Mice are sensitized with an allergen, typically ovalbumin (OVA), administered via intraperitoneal injections along with an adjuvant like aluminum hydroxide.

-

Challenge: Following the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic response in the lungs.

-

Treatment: this compound or a vehicle control is administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a specified time relative to the allergen challenge.

-

Sample Collection: At the end of the experiment, bronchoalveolar lavage (BAL) is performed by flushing the lungs with a saline solution to collect airway fluids.

-

Endpoint Analysis: The BAL fluid is analyzed for MUC5AC protein levels, typically by ELISA, to assess the extent of mucus secretion.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of inflammatory pathways in airway epithelial and fibroblast cells. Its ability to suppress MUC5AC and eotaxin/CCL-11 production through the dual inhibition of NF-κB and STAT6 signaling highlights its therapeutic potential for obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Future research should aim to:

-

Expand the investigation to other models of inflammation to determine the broader anti-inflammatory profile of 7,4'-DHF.

-

Conduct comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile following different routes of administration.

-

Elucidate the precise molecular interactions between 7,4'-DHF and the components of the NF-κB and STAT6 pathways.

This technical guide summarizes the current understanding of this compound's anti-inflammatory effects, providing a solid foundation for scientists and drug developers interested in exploring its potential as a novel therapeutic agent.

References

- 1. The Flavonoid this compound Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Flavonoid this compound Prevents Dexamethasone Paradoxical Adverse Effect on Eotaxin Production by Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

7,4'-Dihydroxyflavone: A Potent Modulator of Key Enzymatic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (DHF) is a naturally occurring flavonoid that has garnered significant attention within the scientific community for its diverse biological activities. As a member of the flavone subclass of flavonoids, DHF possesses a characteristic C6-C3-C6 backbone. Its chemical structure, featuring hydroxyl groups at the 7 and 4' positions, is crucial for its interactions with various enzymes and signaling proteins. This technical guide provides a comprehensive overview of this compound's role as an enzyme inhibitor, detailing its effects on key enzymes and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Enzyme Inhibitory Activities of this compound

This compound has been demonstrated to inhibit several enzymes with varying degrees of potency. The following table summarizes the available quantitative data on its inhibitory activities.

| Target Enzyme/Process | IC50 Value (µM) | Source Organism/System | Notes |

| MUC5AC Production | 1.4 | NCI-H292 human airway epithelial cells | Inhibition of phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC production.[1] |

| Aromatase (CYP19A1) | 2.0 | Human placental microsomes | |

| Aromatase (CYP19A1) | 3.2 | Recombinant CYP19 Supersomes | |

| Rat Lens Aldose Reductase | Inhibitor | Rat Lens | Specific IC50 value not reported in the available literature. |

| Carbonyl Reductase 1 (CBR1) | Potent Inhibitor | Human | Specific IC50 value not reported in the available literature. |

| Eotaxin/CCL11 Production | Potent Suppressor | Human lung fibroblasts |

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound exerts significant influence over key intracellular signaling pathways, contributing to its overall biological effects. Its modulatory activities on the NF-κB, STAT6, and HDAC2 pathways are particularly noteworthy.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibitory action of DHF on NF-κB contributes to its anti-inflammatory properties. Specifically, in the context of MUC5AC gene expression, this compound has been observed to suppress the activation of NF-κB.[1] While the precise molecular mechanism of this suppression by this compound is not fully elucidated in the available literature, it is known to be a crucial element in its regulation of MUC5AC.

References

potential therapeutic uses of 7,4'-dihydroxyflavone

An In-depth Technical Guide on the Potential Therapeutic Uses of 7,4'-Dihydroxyflavone

Executive Summary

This compound (7,4'-DHF) is a naturally occurring flavonoid found in plants such as Glycyrrhiza uralensis[1][2]. As a member of the flavonoid class, it has garnered significant interest for its diverse biological activities and therapeutic potential. Preclinical studies have demonstrated its efficacy across several domains, most notably in anti-inflammatory, antioxidant, antiparasitic, and enzyme-inhibiting applications. Mechanistically, 7,4'-DHF has been shown to modulate key signaling pathways, including the suppression of NF-κB and STAT6, which are crucial in inflammatory responses[1]. It also exhibits potent radical scavenging properties and inhibits enzymes like aldose reductase, suggesting a role in mitigating complications from oxidative stress[2]. While research into its neuroprotective and anticancer effects is still emerging, the broader family of dihydroxyflavones shows promise in these areas. This document provides a comprehensive overview of the current scientific evidence, quantitative bioactivity data, and detailed experimental protocols related to the therapeutic applications of this compound, aimed at researchers and professionals in drug development.

Core Therapeutic Areas and Mechanisms of Action

7,4'-DHF's therapeutic potential stems from its ability to interact with multiple biological pathways. Its primary activities are centered around inflammation, oxidative stress, and parasitic infections.

Anti-inflammatory and Immunomodulatory Effects

A significant body of research points to the potent anti-inflammatory properties of 7,4'-DHF.

Inhibition of Mucus Hypersecretion: In the context of obstructive lung diseases, mucus overproduction is a key pathological feature. 7,4'-DHF has been shown to significantly decrease MUC5AC gene expression and mucus production in human airway epithelial cells[1]. This effect is achieved through the dual action of suppressing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 6 (STAT6), while simultaneously enhancing histone deacetylase 2 (HDAC2) expression[1]. In a murine asthma model, mice treated with 7,4'-DHF showed a notable reduction in MUC5AC secretion[1].

Suppression of Pro-inflammatory Mediators: Eosinophilic inflammation, a hallmark of asthma, is driven by chemoattractants like eotaxin/CCL-11. 7,4'-DHF acts as a potent inhibitor of eotaxin/CCL-11[3]. Interestingly, while long-term exposure to glucocorticoids like dexamethasone can paradoxically increase eotaxin production, co-treatment with 7,4'-DHF abrogates this adverse effect[3][4]. This is achieved by inhibiting the augmentation of phosphorylated STAT6 and restoring impaired HDAC2 expression[3].

dot

References

- 1. The Flavonoid this compound Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. The Flavonoid this compound Prevents Dexamethasone Paradoxical Adverse Effect on Eotaxin Production by Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 7,4'-Dihydroxyflavone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyflavone (7,4'-DHF), a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 7,4'-DHF. It details its various biological functions, including its anti-inflammatory, antioxidant, and potential therapeutic applications. The guide further presents a compilation of quantitative biological data, detailed experimental protocols for its study, and visual representations of its known signaling pathways to facilitate a deeper understanding and further research into this promising compound.

Discovery and Natural Occurrence

While the precise historical first isolation and characterization of this compound is not definitively documented in a single seminal publication, its presence has been identified in a variety of plant species. It is recognized as a constituent of plants from the Glycyrrhiza genus, including Glycyrrhiza uralensis, Glycyrrhiza yunnanensis, and Glycyrrhiza pallidiflora[1]. Additionally, this compound has been reported in other plants such as broad beans (Vicia faba) and has been detected in alfalfa (Medicago sativa) and fenugreek (Trigonella foenum-graecum)[2]. The isolation of 7,4'-DHF from these natural sources typically involves extraction with organic solvents followed by chromatographic purification techniques.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several established methods for flavone synthesis. The most common approaches involve the cyclization of a chalcone precursor or named reactions such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthesis via Chalcone Cyclization

A prevalent method for synthesizing flavones is the oxidative cyclization of a 2'-hydroxychalcone intermediate. This method generally involves two main steps:

-

Claisen-Schmidt Condensation: A 2',4'-dihydroxyacetophenone is reacted with p-hydroxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding 2'-hydroxychalcone.

-

Oxidative Cyclization: The resulting chalcone is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO), to facilitate the cyclization and formation of the flavone ring system.

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt[3]. For the synthesis of this compound, this would involve the reaction of 2,4-dihydroxyacetophenone with p-hydroxybenzoic anhydride and sodium p-hydroxybenzoate.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is another classical method for flavone synthesis[4][5]. This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with significant potential in therapeutic applications. Its mechanisms of action often involve the modulation of key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

7,4'-DHF has demonstrated potent anti-inflammatory properties. It is a known inhibitor of eotaxin/CCL11, a chemokine involved in eosinophilic inflammation[6]. It has been shown to prevent the paradoxical adverse effects of dexamethasone on eotaxin production in human lung fibroblasts by inhibiting the phosphorylation of STAT6 and modulating histone deacetylase 2 (HDAC2) expression[7].

Furthermore, 7,4'-DHF inhibits the expression of MUC5AC, a major mucin gene implicated in the pathophysiology of obstructive lung diseases[8]. This inhibition is mediated through the regulation of the NF-κB and STAT6 signaling pathways, as well as the enhancement of HDAC2 expression[8].

Other Biological Activities

Beyond its anti-inflammatory effects, this compound has been reported to possess several other biological activities:

-

Aldose Reductase Inhibition: It inhibits rat lens aldose reductase, an enzyme implicated in diabetic complications[4].

-

Antiparasitic Activity: 7,4'-DHF is active against Leishmania donovani amastigotes and Trypanosoma brucei rhodesiense[4].

-

Antioxidant Activity: It exhibits radical scavenging properties[4].

Quantitative Biological Data

The following table summarizes the reported quantitative data for the biological activities of this compound.

| Biological Activity | Target/Assay | Test System | IC50 Value | Reference |

| Aldose Reductase Inhibition | Rat lens aldose reductase | In vitro | 3.8 µM | [4] |

| Antileishmanial Activity | Leishmania donovani amastigotes | In vitro | 11.1 µg/ml | [4] |

| Antitrypanosomal Activity | Trypanosoma brucei rhodesiense | In vitro | 6.9 µg/ml | [4] |

| Eotaxin/CCL11 Inhibition | Human lung fibroblasts | In vitro | Not specified | [6][7] |

| CBR1 Inhibition | Not specified | In vitro | 0.28 µM | [6] |

| MUC5AC Gene Expression Inhibition | PMA-stimulated NCI-H292 cells | In vitro | 1.4 µM | [8] |

Experimental Protocols

General Synthesis of this compound via Chalcone Cyclization

Step 1: Synthesis of 2',4'-Dihydroxy-4-hydroxychalcone

-

Dissolve 2',4'-dihydroxyacetophenone and p-hydroxybenzaldehyde in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, wash with water, and dry the resulting solid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture at 100-120 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a sodium thiosulfate solution to remove excess iodine, followed by water.

-

Dry the crude product and purify by column chromatography on silica gel or by recrystallization to yield this compound.

Inhibition of MUC5AC Gene Expression in NCI-H292 Cells

-

Cell Culture: Culture NCI-H292 human airway epithelial cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed the cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL for 24 hours.

-

RNA Isolation and RT-qPCR: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative MUC5AC mRNA expression levels using the ΔΔCt method.

Inhibition of Eotaxin/CCL11 Production in Human Lung Fibroblasts

-

Cell Culture: Culture human lung fibroblast-1 (HLF-1) cells in F-12K medium supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Plate the cells in 24-well plates. At confluence, replace the medium with serum-free medium containing varying concentrations of this compound and dexamethasone for 72 hours (long-term culture).

-

Stimulation: Stimulate the cells with a combination of IL-4 (10 ng/mL) and TNF-α (10 ng/mL) for the final 24 hours of culture.

-

ELISA: Collect the cell culture supernatants and measure the concentration of eotaxin/CCL11 using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of eotaxin/CCL11 from a standard curve and express the results as a percentage of the stimulated control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by this compound.

Caption: Inhibition of MUC5AC expression by 7,4'-DHF.

Caption: Prevention of Dexamethasone-induced Eotaxin production by 7,4'-DHF.

References

- 1. This compound | C15H10O4 | CID 5282073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0247290) [hmdb.ca]

- 3. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Flavonoid this compound Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of 7,4'-Dihydroxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction